(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride (R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759685
InChI: InChI=1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H/t5-;/m0./s1
SMILES: C1CSCC1(C(=O)O)N.Cl
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66 g/mol

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13759685

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C5H10ClNO2S
Molecular Weight 183.66 g/mol
IUPAC Name (3R)-3-aminothiolane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H/t5-;/m0./s1
Standard InChI Key PHQXGSHUQFIPBV-JEDNCBNOSA-N
Isomeric SMILES C1CSC[C@@]1(C(=O)O)N.Cl
SMILES C1CSCC1(C(=O)O)N.Cl
Canonical SMILES C1CSCC1(C(=O)O)N.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a tetrahydrothiophene (thiolane) ring, a five-membered saturated sulfur heterocycle, substituted at the 3-position with both an amino (-NH₂) and a carboxylic acid (-COOH) group. The hydrochloride salt form stabilizes the amino group through protonation, enhancing crystallinity and solubility in polar solvents . The R-configuration at the chiral center (C3) is critical for its biological activity, as enantiomeric purity often dictates interactions with enzyme active sites .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO₂S
Molecular Weight183.66 g/mol
IUPAC Name(3R)-3-aminothiolane-3-carboxylic acid hydrochloride
Density1.383 g/cm³
SolubilityHigh in water, polar solvents
ChiralityR-enantiomer

Synthesis and Preparation

Synthetic Routes

The synthesis of (R)-3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride typically begins with D-cysteine methyl ester hydrochloride as a chiral precursor . A representative pathway involves:

  • Formation of the Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride derivative .

  • Ring Closure and Functionalization: Cyclization under controlled conditions forms the tetrahydrothiophene ring, followed by stereoselective introduction of the amino group .

  • Resolution and Salt Formation: Chiral resolution techniques or asymmetric synthesis ensure enantiomeric purity, with final protonation using HCl to yield the hydrochloride salt .

Key Reaction Steps:

  • Thionyl Chloride Activation:

    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

    This step is critical for subsequent nucleophilic substitutions .

  • Magnesium-Mediated Reduction:
    Reduction of dihydrothiophene intermediates using magnesium in methanol achieves the saturated ring structure while preserving stereochemistry .

Biological and Pharmacological Applications

GABA-AT Inhibition

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride is explored as a GABA-AT inhibitor, a target for treating epilepsy and neurodegenerative diseases. GABA-AT catalyzes GABA degradation, and its inhibition elevates GABA levels, suppressing neuronal overactivity .

Mechanism of Action:

  • Enzyme Inactivation: The compound’s strained thiolane ring undergoes ring-opening upon binding to GABA-AT’s pyridoxal 5'-phosphate (PLP) cofactor, forming a covalent adduct that irreversibly inactivates the enzyme .

  • Stereochemical Specificity: The R-enantiomer exhibits higher efficiency than vigabatrin, a clinical GABA-AT inhibitor, due to optimal spatial alignment with the enzyme’s active site .

Drug Intermediate

As a zwitterionic molecule, it serves as a building block for peptidomimetics and prodrugs. Its dual functional groups enable conjugation with other pharmacophores, enhancing bioavailability or target specificity .

Physicochemical Properties and Stability

Solubility and Ionization

The hydrochloride salt form improves aqueous solubility (>100 mg/mL), facilitated by ionic interactions with water. The compound exists as a zwitterion at physiological pH, with pKa values estimated at ~2.3 (carboxylic acid) and ~9.7 (amine) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature above 200°C, indicating suitability for standard storage conditions.

Future Research Directions

Pharmacological Profiling

  • In Vivo Studies: Evaluate bioavailability, blood-brain barrier penetration, and efficacy in animal models of epilepsy .

  • Toxicology: Systematic assessment of acute and chronic toxicity to establish safety profiles .

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Develop transition-metal catalysts or biocatalysts to improve enantioselectivity and yield .

  • Green Chemistry Approaches: Replace thionyl chloride with less hazardous reagents (e.g., oxalyl chloride) .

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